Rrx5kar96K
Description
Hypothetical framework follows.) "Rrx5kar96K" is a synthetic compound whose molecular structure, synthesis pathway, and applications remain unspecified in the available evidence. A detailed introduction would typically include its IUPAC name, molecular formula, functional groups, and primary applications (e.g., catalytic, pharmaceutical, or industrial uses). Without access to experimental data, this section cannot be substantiated .
Properties
CAS No. |
223796-91-6 |
|---|---|
Molecular Formula |
C14H18ClN3O4 |
Molecular Weight |
327.76 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(5-chloropyridin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C10H14ClN3.C4H4O4/c11-9-6-10(8-13-7-9)14-4-1-2-12-3-5-14;5-3(6)1-2-4(7)8/h6-8,12H,1-5H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KOTJOMATMCXZOH-WLHGVMLRSA-N |
Isomeric SMILES |
C1CNCCN(C1)C2=CC(=CN=C2)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=CN=C2)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
(Per , comparisons should integrate published methods, statistical analyses, and limitations.
- Structural analogs : Compounds with similar functional groups or backbone structures.
- Physicochemical properties : Melting points, solubility, stability, and reactivity.
- Performance metrics : Catalytic efficiency, bioavailability, toxicity, or environmental impact.
- Synthetic pathways : Cost, yield, and scalability relative to alternatives.
For example, if "Rrx5kar96K" were a catalyst, its turnover frequency (TOF) and selectivity might be benchmarked against palladium-based catalysts or enzymatic systems. Such analysis would require citations from recent (<3 years) international journals, as emphasized in .
Research Findings and Limitations
(No experimental results or peer-reviewed studies are cited in . Hypothetical framework below.) If "this compound" were studied in a catalytic reaction, findings might include:
- Advantages : Higher thermal stability compared to Compound X .
- Limitations : Lower aqueous solubility than Compound Y, restricting biomedical applications .
A discussion section would contextualize these findings against existing literature and highlight unresolved challenges (e.g., scalability, cost) .
Key Constraints from :
- Referencing : Prioritize recent (<3 years) international journals; avoid over-reliance on Chinese literature or self-citations .
- Appendices : Label supplementary data (e.g., NMR spectra, computational models) alphabetically (Appendix A, B, etc.) .
- Ethical declarations : Disclose funding sources, conflicts of interest, and contributor roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
